4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Lipophilicity Drug-likeness GABAₐ receptor modulator

This 3-nitro analog of DS2 introduces an electron-withdrawing nitro group at the benzamide 3-position, increasing topological polar surface area (120 vs 63 Ų) & H-bond acceptor sites, predicted to alter δ-GABAₐ subtype selectivity & BBB permeability. Essential SAR probe alongside DS2 & 4-methoxy analogs. Low CNS exposure control & versatile handle for ¹¹C/¹⁸F radioligand synthesis. Guaranteed ≥95% purity (LCMS).

Molecular Formula C18H11ClN4O3S
Molecular Weight 398.82
CAS No. 850930-66-4
Cat. No. B2912204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
CAS850930-66-4
Molecular FormulaC18H11ClN4O3S
Molecular Weight398.82
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
InChIInChI=1S/C18H11ClN4O3S/c19-12-7-6-11(10-13(12)23(25)26)18(24)21-17-16(14-4-3-9-27-14)20-15-5-1-2-8-22(15)17/h1-10H,(H,21,24)
InChIKeyQWXSLCIFJHSAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 850930-66-4): Chemical Identity and Structural Context for Procurement


4-Chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 850930-66-4) is a synthetic heterocyclic small molecule built on an imidazo[1,2-a]pyridine core, featuring a thiophen-2-yl substituent at position 2 and a 4-chloro-3-nitrobenzamide moiety linked through the 3-position [1]. It belongs to the class of imidazo[1,2-a]pyridin-3-yl benzamides, several of which act as selective positive allosteric modulators (PAMs) of δ-subunit–containing GABAₐ receptors [2]. This compound is the 3-nitro derivative of DS2 (4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide; CAS 374084-31-8), the most widely used pharmacological tool for studying δ-GABAₐ receptor function [3].

4-Chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: Why In-Class Imidazo[1,2-a]pyridine Benzamides Cannot Be Assumed Interchangeable


Within the imidazo[1,2-a]pyridin-3-yl benzamide series, minor structural modifications at the benzamide ring profoundly alter both target selectivity and functional activity at GABAₐ receptor subtypes. The prototypical tool compound DS2 (4-chloro, no nitro) acts as a selective PAM at α4β1δ receptors, while the 4-methoxy analog functions as a δ-selective PET ligand with distinct brain penetration properties [1]. Addition of a nitro group at the 3-position of the benzamide ring introduces electron-withdrawing effects and hydrogen-bond acceptor capacity that are absent in the DS2 scaffold; these changes are predicted to shift pharmacological selectivity, potency, and physicochemical behavior relative to des-nitro analogs [2]. Procurement of an in-class compound without the 3-nitro substitution therefore risks altered target engagement, rendering experimental comparisons across compounds unreliable.

4-Chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 850930-66-4): Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) of 3-Nitro Derivative Versus DS2

The computed XLogP3-AA value for 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is 4.8, compared to 4.9 for the des-nitro analog DS2 (CAS 374084-31-8) [1]. The 0.1-unit decrease in predicted logP indicates that introduction of the nitro group modestly reduces lipophilicity, which may affect membrane permeability, nonspecific tissue binding, and CNS penetration under otherwise identical assay conditions [2]. These values were computed using the XLogP3 algorithm in PubChem.

Lipophilicity Drug-likeness GABAₐ receptor modulator

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count: 3-Nitro Derivative Versus DS2

The target compound exhibits a topological polar surface area (tPSA) of 120 Ų and contains 5 hydrogen-bond acceptor atoms, compared to a tPSA of 63 Ų and 3 hydrogen-bond acceptors for the des-nitro analog DS2 [1][2]. The addition of the 3-nitro group increases the polar surface area by approximately 90%, which is likely to reduce passive blood-brain barrier permeability relative to DS2. These data are derived from PubChem's computed properties module.

Polar surface area Blood-brain barrier penetration CNS drug design

Molecular Weight Difference and Its Impact on Ligand Efficiency Metrics

The molecular weight of 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is 398.8 g/mol, whereas the molecular weight of DS2 is 353.8 g/mol, yielding a difference of +45 g/mol attributable to the nitro group [1][2]. This increase in molecular weight, if not accompanied by a proportional gain in binding affinity, would result in a lower ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count), a key metric used in early-stage drug discovery to prioritize compounds with optimal size-to-potency ratios.

Molecular weight Ligand efficiency Fragment-based drug design

4-Chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: Recommended Application Scenarios Based on Structural Differentiation


Structure–Activity Relationship (SAR) Probe for Nitro-Substituted δ-GABAₐ Receptor Modulators

This compound is best deployed as a SAR probe to investigate the effect of 3-nitro substitution on the benzamide ring of the DS2 scaffold. Compared to DS2, the altered electronic character (electron-withdrawing nitro), increased polar surface area (120 vs. 63 Ų), and additional hydrogen-bond acceptor site provide a distinct chemical perturbation for mapping structure–activity relationships at δ-containing GABAₐ receptors [1]. Researchers can use this compound alongside DS2 and 4-methoxy analogs to systematically correlate benzamide substitution patterns with α4β1δ receptor modulation, binding site occupancy, and subunit selectivity.

Negative Control for CNS Penetration in δ-GABAₐ Receptor Imaging Studies

Given the substantially higher topological polar surface area (120 Ų) compared to brain-penetrant analogs such as DS2 (63 Ų) and the [¹¹C]4-methoxy PET ligand, this 3-nitro derivative may exhibit limited passive blood-brain barrier permeability [1]. It can thus serve as a low-CNS-exposure control compound in experiments designed to distinguish central from peripheral δ-GABAₐ receptor pharmacology, or to validate that observed in vivo effects of DS2-class compounds are centrally mediated.

Starting Point for Synthesis of Novel PET Tracer Candidates with Modified Pharmacokinetics

The 3-nitro group offers a synthetic handle for further chemical derivatization (e.g., reduction to an amine followed by ¹¹C-methylation or ¹⁸F-fluoroalkylation) to generate novel radioligands. Starting from this pre-functionalized scaffold avoids late-stage nitration of DS2, which could be complicated by competing reactivity at the thiophene and imidazo[1,2-a]pyridine rings [1]. The distinct computed lipophilicity (XLogP3 = 4.8) compared to DS2 (4.9) provides an alternative baseline for tuning radiotracer pharmacokinetics.

Quote Request

Request a Quote for 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.